molecular formula C13H14FNO B1324213 7-(3-Fluorophenyl)-7-oxoheptanenitrile CAS No. 898767-24-3

7-(3-Fluorophenyl)-7-oxoheptanenitrile

Cat. No. B1324213
CAS RN: 898767-24-3
M. Wt: 219.25 g/mol
InChI Key: LVNLLRKWDHVKGA-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-7-oxoheptanenitrile (7-FPOHN) is an organic compound that has recently attracted attention from the scientific community due to its potential applications in organic synthesis, drug discovery, and medicinal chemistry. 7-FPOHN is a highly reactive nitrile that can be easily synthesized from readily available starting materials. Its unique structure and reactivity make it an ideal candidate for a variety of synthetic reactions and applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Compounds : The compound plays a role in the synthesis of various fluorinated compounds. For instance, its analogs have been used in the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate in anticancer drug development (Jianqing Zhang et al., 2019).

  • Chemical Reactivity and Molecular Geometry Studies : Fluorophenyl compounds are frequently used in studies examining molecular geometry and chemical reactivity. These studies involve spectral analysis and quantum chemical calculations to determine the properties of such molecules (R. Satheeshkumar et al., 2017).

Magnetic Susceptibility and Interactions

  • Antiferromagnetic Interactions : In materials science, derivatives of fluorophenyl compounds have been examined for their antiferromagnetic properties. For instance, studies on 7-(4-fluorophenyl) and 7-phenyl-substituted radicals have provided insights into their magnetic-susceptibility and antiferromagnetic interactions (Christos P. Constantinides et al., 2012).

Novel Applications in Various Fields

  • Development of Metal-Free and Metallophthalocyanines : Research has been conducted on the synthesis of partly halogenated coumarin phthalonitrile and corresponding metal-free, cobalt, and zinc phthalocyanines, with 7-(3-Fluorophenyl)-7-oxoheptanenitrile derivatives playing a crucial role in these syntheses (Aydın Alemdar et al., 2009).

  • Catalytic Hydrogenolysis : In the study of catalytic reactions, derivatives of 7-Fluoro-1-phenylbicyclo compounds have been investigated for their role in hydrogenolysis, highlighting the compound's relevance in chemical synthesis and catalytic processes (K. Isogai et al., 1986).

  • Antimicrobial Agent Synthesis : Fluorinated amino-heterocyclic compounds, including those with 7-Fluorophenyl moieties, have been synthesized and evaluated as antimicrobial agents. Their structures and activity against microbial agents have been a focus of research (W. A. Bawazir et al., 2018).

properties

IUPAC Name

7-(3-fluorophenyl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNLLRKWDHVKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642218
Record name 7-(3-Fluorophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Fluorophenyl)-7-oxoheptanenitrile

CAS RN

898767-24-3
Record name 7-(3-Fluorophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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